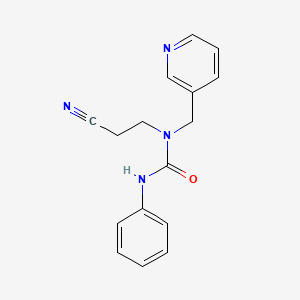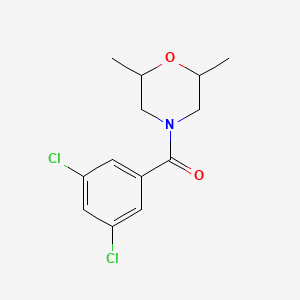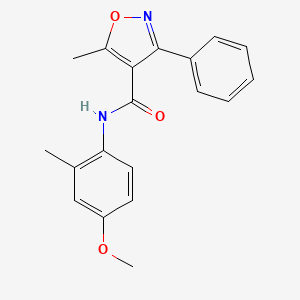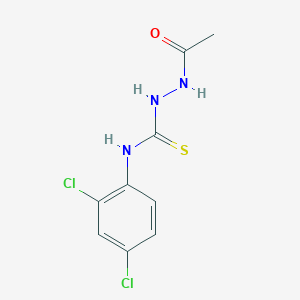![molecular formula C17H18ClN3O4S B4557477 ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4557477.png)
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes an isopropyl group, an aminocarbonyl group, a chlorinated aniline derivative, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the isopropyl group, and the coupling of the aminocarbonyl and chlorinated aniline derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, chlorinated aniline derivatives, and aminocarbonyl-containing compounds. Examples include:
- Thiophene-2-carboxylate derivatives
- 4-Chloroaniline derivatives
- N-Substituted aminocarbonyl compounds
Uniqueness
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[(4-chlorophenyl)carbamoylamino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-8(2)25-16(23)12-9(3)13(14(19)22)26-15(12)21-17(24)20-11-6-4-10(18)5-7-11/h4-8H,1-3H3,(H2,19,22)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRMKVHCNIRKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B4557395.png)
![3-methoxy-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B4557399.png)
![N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4557403.png)

![N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B4557424.png)
![5,6-dimethyl-3-[3-(4-morpholinyl)propyl]-2-{[2-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4557429.png)

![N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4557434.png)

![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4557459.png)

![3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4557466.png)
![4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4557474.png)

